molecular formula C13H18N2 B1662415 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane CAS No. 700834-58-8

2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

Cat. No.: B1662415
CAS No.: 700834-58-8
M. Wt: 202.30 g/mol
InChI Key: WIEWCOLOPGXZDJ-UHFFFAOYSA-N
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Description

TC-1698: is a compound developed by Targacept, Inc. It acts as a partial agonist for the alpha-7 subtype of neural nicotinic acetylcholine receptors. This compound has shown neuroprotective effects in animal studies and has been used as a lead compound to find further potent derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-1698 involves the preparation of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. The synthetic route typically includes the cyclization of a pyridine derivative with a bicyclic amine under specific reaction conditions .

Chemical Reactions Analysis

Types of Reactions: TC-1698 primarily undergoes substitution reactions due to the presence of the pyridine ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the pyridine ring can lead to the formation of halogenated derivatives, while reduction can yield reduced forms of the bicyclic structure.

Scientific Research Applications

Chemistry: TC-1698 is used as a tool compound to study the alpha-7 subtype of neural nicotinic acetylcholine receptors. It helps in understanding the structure-activity relationship of these receptors .

Biology: In biological research, TC-1698 is used to investigate the role of alpha-7 nicotinic acetylcholine receptors in various physiological processes. It has been shown to improve memory and has neuroprotective effects .

Medicine: TC-1698 has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its neuroprotective properties make it a promising candidate for drug development .

Industry: While its primary applications are in research, TC-1698 could potentially be used in the development of new therapeutic agents targeting neural nicotinic acetylcholine receptors.

Comparison with Similar Compounds

Uniqueness: TC-1698 is unique in its high selectivity for the alpha-7 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying these receptors and developing targeted therapies .

Properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEWCOLOPGXZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CCC1CC2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435998
Record name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700834-58-8
Record name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700834-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TC-1698
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF9LS47A5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1-(3-pyridyl)-3-(4-oxanyl)propylamine (1.00 g, 4.54 mmol) in 48% aqueous HBr (15 mL) was saturated with HBr gas. The mixture was heated in a pressure tube at 100°–120° C. for 12 h. The tube was cooled in ice water and the contents transferred to a 250 mL round bottom flask. Removal of the volatiles by rotary evaporation afforded a light yellow solid. Absolute ethanol (200 mL) and solid K2CO3 (10 g) were added and the mixture was heated at reflux for 8 h. The mixture was filtered through a Celite plug, which was then washed with ethanol (25 mL). The combined filtrates were concentrated by rotary evaporation; the solid obtained was suspended in saturated aqueous NaCl (10 mL) and extracted with chloroform (4×30 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark brown oil. Short path distillation (120°–122° C., 2 mm) provided 0.750 g of the desired free base as a colorless oil (81.7% yield).
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
81.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 2
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 3
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 4
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 5
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane
Reactant of Route 6
2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

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